molecular formula C12H10BrFN2O2S B12997967 4-amino-N-(4-bromo-2-fluorophenyl)benzenesulfonamide

4-amino-N-(4-bromo-2-fluorophenyl)benzenesulfonamide

Cat. No.: B12997967
M. Wt: 345.19 g/mol
InChI Key: WFFVEJMWWQODLV-UHFFFAOYSA-N
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Description

4-amino-N-(4-bromo-2-fluorophenyl)benzenesulfonamide is a chemical compound with the molecular formula C12H10BrFN2O2S It is a sulfonamide derivative, which means it contains a sulfonamide group (–SO2NH2) attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(4-bromo-2-fluorophenyl)benzenesulfonamide typically involves the reaction of 4-bromo-2-fluoroaniline with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(4-bromo-2-fluorophenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Coupling: Biaryl compounds.

Scientific Research Applications

4-amino-N-(4-bromo-2-fluorophenyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-N-(4-bromo-2-fluorophenyl)benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit the enzyme dihydropteroate synthetase, which is crucial for folate synthesis in bacteria. This inhibition leads to the disruption of DNA synthesis and cell division, resulting in antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-(4-bromophenyl)benzenesulfonamide
  • 4-amino-N-(4-fluorophenyl)benzenesulfonamide
  • 4-amino-N-(4-chloro-2-fluorophenyl)benzenesulfonamide

Uniqueness

4-amino-N-(4-bromo-2-fluorophenyl)benzenesulfonamide is unique due to the presence of both bromine and fluorine atoms on the aromatic ring. This combination of halogens can influence the compound’s reactivity and biological activity, making it distinct from other similar sulfonamide derivatives .

Biological Activity

4-amino-N-(4-bromo-2-fluorophenyl)benzenesulfonamide, a member of the benzenesulfonamide class, has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a sulfonamide group attached to an amino group and a brominated phenyl moiety. Its molecular formula is C12H10BrFNO2S, with a molecular weight of approximately 362.19 g/mol. The presence of halogen substituents (bromine and fluorine) significantly influences its chemical reactivity and biological interactions.

1. Enzyme Inhibition

This compound primarily acts as an inhibitor of carbonic anhydrase IX (CA IX). This enzyme is often overexpressed in solid tumors, and its inhibition can disrupt pH regulation within tumor cells, leading to reduced cell proliferation and increased apoptosis .

2. Antimicrobial Activity

The compound exhibits antimicrobial properties by interfering with the synthesis of nucleic acids in pathogenic microorganisms. This mechanism effectively inhibits their growth and reproduction, making it a candidate for further exploration in treating infections.

3. Photodynamic Therapy

Due to its high singlet oxygen quantum yield and favorable fluorescence properties, this compound is being studied as a potential photosensitizer in photodynamic therapy for cancer treatment.

Medicinal Chemistry Applications

The compound's applications in medicinal chemistry are broad:

  • Anticancer Agents : Investigated for its potential to inhibit CA IX.
  • Antimicrobial Agents : Shows promise against various pathogenic microorganisms.
  • Photodynamic Therapy : Explored for its role in enhancing treatment efficacy through photodynamic mechanisms.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
4-amino-N-(3-methoxypropyl)benzenesulfonamideSimilar antimicrobial propertiesDifferent molecular structure
N-(4-(4-bromophenyl)thiazol-2-amine derivativesExhibits anticancer activityDifferent structural features
4-amino-N-(5-bromo-2-fluorophenyl)benzenesulfonamideContains an amino groupMay exhibit different biological activities due to amino substitution

Anticancer Activity

A study highlighted the effectiveness of this compound as a CA IX inhibitor, demonstrating a significant reduction in tumor cell viability in vitro. The compound was shown to induce apoptosis through the intrinsic pathway, which involves mitochondrial dysfunction and caspase activation.

Antimicrobial Studies

Research indicated that the compound demonstrated significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those of commonly used antibiotics, suggesting its potential as a novel antimicrobial agent.

Photodynamic Therapy Research

In a recent study, the compound was evaluated for its effectiveness as a photosensitizer in photodynamic therapy. Results showed that upon light activation, it produced reactive oxygen species (ROS) that led to cell death in cancer cell lines, further supporting its therapeutic potential .

Properties

Molecular Formula

C12H10BrFN2O2S

Molecular Weight

345.19 g/mol

IUPAC Name

4-amino-N-(4-bromo-2-fluorophenyl)benzenesulfonamide

InChI

InChI=1S/C12H10BrFN2O2S/c13-8-1-6-12(11(14)7-8)16-19(17,18)10-4-2-9(15)3-5-10/h1-7,16H,15H2

InChI Key

WFFVEJMWWQODLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC2=C(C=C(C=C2)Br)F

Origin of Product

United States

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